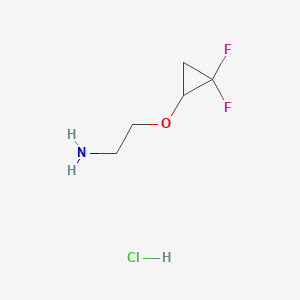
1-(2-(2,4-dioxooxazolidin-3-yl)-1-phenylethyl)-3-(tetrahydro-2H-pyran-4-yl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-(2,4-Dioxooxazolidin-3-yl)-1-phenylethyl)-3-(tetrahydro-2H-pyran-4-yl)urea is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure combining an oxazolidinone ring, a phenylethyl group, and a tetrahydropyran moiety, making it an interesting subject for research in chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-(2,4-dioxooxazolidin-3-yl)-1-phenylethyl)-3-(tetrahydro-2H-pyran-4-yl)urea typically involves multi-step organic reactions. A common synthetic route may include:
-
Formation of the Oxazolidinone Ring:
- Starting from an amino acid derivative, the oxazolidinone ring can be formed through cyclization reactions involving reagents like phosgene or its safer alternatives.
- Reaction conditions often include the use of solvents such as dichloromethane and temperatures ranging from 0°C to room temperature.
-
Attachment of the Phenylethyl Group:
- The phenylethyl group can be introduced via a nucleophilic substitution reaction, where a phenylethyl halide reacts with the oxazolidinone intermediate.
- Common reagents include sodium hydride (NaH) or potassium carbonate (K2CO3) as bases, and the reaction is typically carried out in polar aprotic solvents like dimethylformamide (DMF).
-
Incorporation of the Tetrahydropyran Moiety:
- The final step involves the formation of the urea linkage and the introduction of the tetrahydropyran group.
- This can be achieved through a reaction between an isocyanate derivative and the appropriate tetrahydropyran amine under mild conditions.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(2-(2,4-Dioxooxazolidin-3-yl)-1-phenylethyl)-3-(tetrahydro-2H-pyran-4-yl)urea can undergo various chemical reactions, including:
Oxidation: The phenylethyl group can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The oxazolidinone ring can be reduced to form amino alcohols using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the urea nitrogen, with reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions:
Oxidation: KMnO4 in aqueous or alkaline medium at elevated temperatures.
Reduction: LiAlH4 in anhydrous ether or tetrahydrofuran (THF) at low temperatures.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine (TEA) at room temperature.
Major Products:
Oxidation: Ketones or carboxylic acids.
Reduction: Amino alcohols.
Substitution: N-alkyl or N-acyl derivatives.
Applications De Recherche Scientifique
1-(2-(2,4-Dioxooxazolidin-3-yl)-1-phenylethyl)-3-(tetrahydro-2H-pyran-4-yl)urea has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Studied for its potential as an enzyme inhibitor, particularly targeting proteases and other enzymes involved in disease pathways.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anti-cancer, and antimicrobial activities.
Industry: Utilized in the development of novel materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 1-(2-(2,4-dioxooxazolidin-3-yl)-1-phenylethyl)-3-(tetrahydro-2H-pyran-4-yl)urea involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can bind to the active site of enzymes, inhibiting their activity. This is particularly relevant for proteases, where the oxazolidinone ring mimics the transition state of peptide bond hydrolysis.
Signal Pathways: It may modulate signaling pathways involved in inflammation and cell proliferation, contributing to its potential therapeutic effects.
Comparaison Avec Des Composés Similaires
1-(2-(2,4-Dioxooxazolidin-3-yl)-1-phenylethyl)-3-(tetrahydro-2H-pyran-4-yl)carbamate: Similar structure but with a carbamate group instead of a urea linkage.
1-(2-(2,4-Dioxooxazolidin-3-yl)-1-phenylethyl)-3-(tetrahydro-2H-pyran-4-yl)thiourea: Contains a thiourea group, which may alter its reactivity and biological activity.
Uniqueness:
- The combination of the oxazolidinone ring, phenylethyl group, and tetrahydropyran moiety in 1-(2-(2,4-dioxooxazolidin-3-yl)-1-phenylethyl)-3-(tetrahydro-2H-pyran-4-yl)urea provides a unique scaffold that can interact with a variety of biological targets, making it a versatile compound for research and development.
Propriétés
IUPAC Name |
1-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]-3-(oxan-4-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O5/c21-15-11-25-17(23)20(15)10-14(12-4-2-1-3-5-12)19-16(22)18-13-6-8-24-9-7-13/h1-5,13-14H,6-11H2,(H2,18,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWRBCOIRZGGMQJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1NC(=O)NC(CN2C(=O)COC2=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-1-(5-chloro-2-methoxyphenyl)-1H-1,2,3-triazol-5-amine](/img/structure/B2516314.png)


![5-ethyl-3-[(2-methylquinolin-8-yl)oxy]-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraene](/img/structure/B2516322.png)
![Ethyl 7-(4-iodophenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2516324.png)



![3-(2-{4-[(5-Ethylpyrimidin-2-yl)oxy]piperidin-1-yl}-2-oxoethyl)-6-methyl-3,4-dihydropyrimidin-4-one](/img/structure/B2516332.png)


![2-((1-benzyl-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2516335.png)
